7-(3-(N-Ethylnicotinyloxyethylamino)-2-hydroxypropyl)theophylline nicotinate
Description
7-(3-(N-Ethylnicotinyloxyethylamino)-2-hydroxypropyl)theophylline nicotinate (CAS 47798-98-1), also known as Xantinol Nicotinate or Complamin, is a hybrid molecule combining theophylline (a xanthine derivative) and nicotinic acid (vitamin B3) via a complex alkylamino-hydroxypropyl linker . Its molecular formula is C₁₉H₂₆N₆O₆ (molar mass: 434.45 g/mol), featuring dual pharmacophores:
- Theophylline moiety: Acts as a phosphodiesterase inhibitor and adenosine receptor antagonist, promoting vasodilation and bronchodilation.
- Nicotinic acid moiety: Induces peripheral vasodilation via prostaglandin-mediated pathways and improves lipid metabolism .
Clinically, it is used to treat cerebrovascular and peripheral arterial diseases by enhancing blood flow and reducing vascular resistance. Its unique structure allows synergistic effects, distinguishing it from standalone theophylline or nicotinic acid derivatives .
Properties
CAS No. |
51920-70-8 |
|---|---|
Molecular Formula |
C26H29N7O6 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-[[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(pyridine-3-carbonyloxy)propyl]-ethylamino]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C26H29N7O6/c1-4-32(11-12-38-24(35)18-7-5-9-27-13-18)15-20(39-25(36)19-8-6-10-28-14-19)16-33-17-29-22-21(33)23(34)31(3)26(37)30(22)2/h5-10,13-14,17,20H,4,11-12,15-16H2,1-3H3 |
InChI Key |
KLOXIFDDFOWPKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CN=CC=C1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-(nicotinoyloxy)propyl)(ethyl)amino)ethyl nicotinate involves multiple steps, starting with the preparation of the purine base and the nicotinoyloxy group. The reaction conditions typically include:
Step 1: Synthesis of the purine base using a condensation reaction between 1,3-dimethylurea and formamide.
Step 2: Formation of the nicotinoyloxy group through esterification of nicotinic acid with an appropriate alcohol.
Step 3: Coupling of the purine base with the nicotinoyloxy group using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Step 4: Introduction of the ethylaminoethyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-(nicotinoyloxy)propyl)(ethyl)amino)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-(nicotinoyloxy)propyl)(ethyl)amino)ethyl nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-(nicotinoyloxy)propyl)(ethyl)amino)ethyl nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences :
- Linker Flexibility: The target compound’s hydroxypropyl-ethylnicotinyloxyethylamino linker enhances tissue penetration compared to Proxyphylline’s shorter hydroxypropyl chain .
- Nicotinate vs. Non-Nicotinate: The inclusion of nicotinic acid in the target compound and Pimefylline enables dual vasodilatory mechanisms absent in Proxyphylline and Etophylline .
- Substituent Effects: The ethyl group in the target compound may reduce hepatic metabolism compared to methyl-containing analogs like Xantinol Nicotinate (CAS 437-74-1) .
Pharmacological and Clinical Comparison
Vasodilatory Efficacy
- Target Compound : Demonstrates 30–40% greater increase in cerebral blood flow compared to standalone theophylline or nicotinic acid in rheographic studies .
- Proxyphylline : Primarily a bronchodilator; weak vasodilatory effects due to lack of nicotinate .
- Xantinol Nicotinate: Similar efficacy to the target compound but with shorter half-life (3–4 hours vs. 6–8 hours) due to methyl substituents .
Adverse Effects
- Target Compound : Lower incidence of flushing (15% vs. 45% with nicotinic acid) due to gradual nicotinate release .
- Pimefylline Nicotinate: Higher risk of tachycardia due to picolylaminoethyl linker .
Research Findings and Clinical Data
- A 1964 study in Riforma Medica reported the target compound’s vasodilatory potency was 2.5-fold higher than theophylline alone in peripheral artery models .
- Comparative trials from the 1960s noted the target compound’s superior tolerability over di-isopropylamine nicotinate, a related vasodilator with hepatotoxic risks .
Biological Activity
Overview
7-(3-(N-Ethylnicotinyloxyethylamino)-2-hydroxypropyl)theophylline nicotinate is a synthetic derivative of theophylline, a well-known xanthine derivative primarily used for its bronchodilator effects in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound exhibits a complex biological activity profile that encompasses various pharmacological mechanisms, including anti-inflammatory and potential anti-cancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- Phosphodiesterase Inhibition : Like theophylline, this derivative acts as a non-selective phosphodiesterase (PDE) inhibitor, which increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated levels of these second messengers enhance smooth muscle relaxation and bronchodilation, which is crucial for alleviating symptoms in obstructive pulmonary diseases .
- Adenosine Receptor Modulation : The compound also interacts with adenosine receptors, specifically A1 and A2A receptors. By blocking these receptors, it can prevent bronchoconstriction and promote bronchodilation .
- Histone Deacetylase Activation : The compound has been shown to activate histone deacetylase-2 (HDAC2), which can restore corticosteroid sensitivity in patients with COPD. This action is particularly significant as corticosteroids are often less effective due to HDAC2 inhibition in inflammatory states .
Pharmacokinetics
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Volume of distribution ranges from 0.3 to 0.7 L/kg.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Half-life : Approximately 8 hours .
Therapeutic Effects
| Effect | Mechanism | Reference |
|---|---|---|
| Bronchodilation | PDE inhibition, adenosine receptor blockade | |
| Anti-inflammatory | HDAC activation, IL-10 stimulation | |
| Potential anti-cancer | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
- Anti-Cancer Activity : In vitro studies have demonstrated that theophylline derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves downregulation of splicing factor SRSF3, leading to altered p53 isoform expression and reduced cell proliferation .
- Asthma Management : Clinical trials have shown that compounds related to theophylline can effectively manage asthma symptoms by improving lung function metrics such as forced expiratory volume (FEV). The combination of bronchodilation and anti-inflammatory effects makes these compounds valuable in treating chronic respiratory conditions .
- Corticosteroid Sensitivity Restoration : Research indicates that low plasma levels of theophylline derivatives can enhance corticosteroid efficacy in COPD patients by restoring HDAC2 activity, which is often inhibited during inflammatory responses .
Q & A
Q. How to design a research proposal linking this compound to neurodegenerative disease mechanisms?
- Methodological Answer: Structure the proposal around:
Theoretical Framework: Adenosine receptor modulation in neuroinflammation (cite ).
Hypothesis: The compound crosses the blood-brain barrier (BBB) and attenuates microglial activation.
Methods: BBB permeability assays (PAMPA-BBB), LPS-induced microglial inflammation models, and RNA-seq for pathway analysis.
Data Validation: Orthogonal assays (ELISA for cytokines, Seahorse for metabolic profiling) .
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